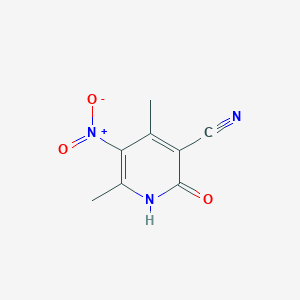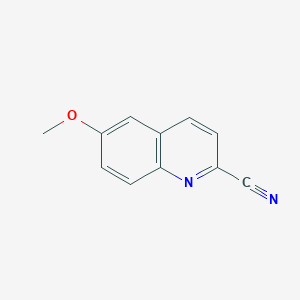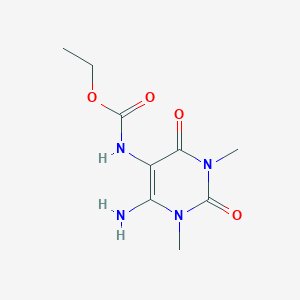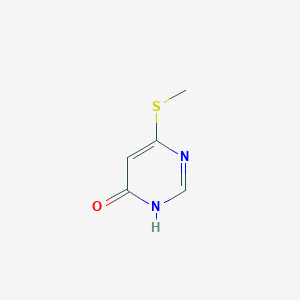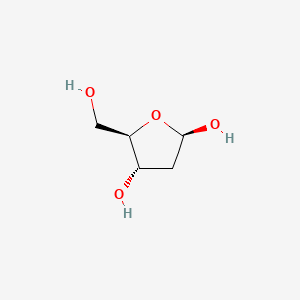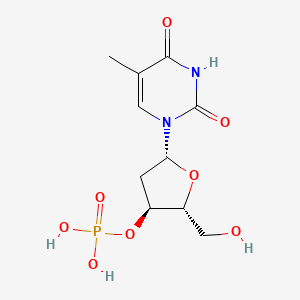![molecular formula C14H18N4 B1606006 N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine CAS No. 4608-34-8](/img/structure/B1606006.png)
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine
Overview
Description
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine is a bidentate ligand known for its ability to form stable complexes with various metal ions. This compound is characterized by the presence of two pyridine rings attached to an ethane-1,2-diamine backbone. It is widely used in coordination chemistry and has applications in catalysis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine can be synthesized through the reaction of pyridine-2-carbaldehyde with ethane-1,2-diamine. The reaction typically involves the following steps:
Condensation Reaction: Pyridine-2-carbaldehyde is reacted with ethane-1,2-diamine in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the condensation reaction.
Reduction: The resulting Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield N1,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with metal ions such as copper, nickel, and iron. These complexes are often used in catalysis and material science.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal ions.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) acetate, and iron(III) nitrate are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are employed.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products
Coordination Complexes: Metal-ligand complexes with varying geometries and properties.
Substituted Derivatives: Compounds with modified pyridine rings, which may exhibit different chemical and physical properties.
Scientific Research Applications
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Employed in the design of metal-based drugs and bioinorganic chemistry to explore the role of metal ions in biological systems.
Medicine: Investigated for its potential in developing therapeutic agents, particularly metal-based anticancer drugs.
Industry: Utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the ethane-1,2-diamine backbone act as donor sites, forming stable chelates with metal ions. This coordination can influence the redox properties, reactivity, and stability of the metal ions, making the compound useful in catalysis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Bis[(pyridin-2-yl)methyl]propane-1,3-diamine: Similar structure with a propane backbone instead of ethane.
N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine: Contains an additional pyridine ring, making it a tridentate ligand.
N~1~-(1-Methyl-1H-imidazol-2-yl)methyl-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine: Incorporates an imidazole ring, providing additional coordination sites.
Uniqueness
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine is unique due to its specific bidentate coordination mode, which allows for the formation of stable and well-defined metal complexes. Its versatility in forming complexes with various metal ions and its applications in diverse fields such as catalysis, material science, and medicinal chemistry highlight its significance.
Properties
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h1-8,15-16H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZQPTVNWCDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306404 | |
| Record name | N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4608-34-8 | |
| Record name | NSC176072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




